(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester
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Overview
Description
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester is a depsipeptide.
Scientific Research Applications
1. Coordination Compounds and Spectroscopy
A study by Warnke and Trojanowska (1993) explored the 1H NMR spectra of 2-aminooxypropanoic acid and its methyl ester, investigating their interaction with palladium(II) in various solvents. This research has implications for understanding the coordination chemistry of similar compounds (Warnke & Trojanowska, 1993).
2. Chemoenzymatic Synthesis
Andruszkiewicz, Barrett, and Silverman (1990) conducted research on the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. This study highlights the potential of enzymatic processes in synthesizing complex organic compounds, relevant to the compound (Andruszkiewicz et al., 1990).
3. Synthetic Chemistry of Thiophene Derivatives
Kucherenko, Zadorozhny, and Kovtunenko (2008) explored the synthesis of positional isomers of thienopyrimidinones, involving condensation reactions with esters of amino thiophene carboxylic acids. This research is relevant for understanding the synthetic pathways and chemical behavior of thiophene-containing compounds similar to the queried chemical (Kucherenko et al., 2008).
4. Structural Analysis and X-Ray Crystallography
Nakamura et al. (1976) reported on the X-ray structure determination of a similar compound, providing insights into the stereochemical and structural aspects that can be crucial for understanding the behavior and applications of the compound in scientific research (Nakamura et al., 1976).
properties
Product Name |
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester |
---|---|
Molecular Formula |
C21H23N3O6S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C21H23N3O6S/c1-12(2)18(24-19(26)14-7-15(28-3)9-16(8-14)29-4)21(27)30-11-17(25)23-20-13(10-22)5-6-31-20/h5-9,12,18H,11H2,1-4H3,(H,23,25)(H,24,26)/t18-/m0/s1 |
InChI Key |
ZFQXMQVJWYPPEU-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(=O)NC1=C(C=CS1)C#N)NC(=O)C2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)NC1=C(C=CS1)C#N)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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